tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- One study details a method for synthesizing tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate derivatives as intermediates in biologically active compounds like omisertinib (AZD9291), highlighting an efficient synthetic route with an 81% yield through steps of acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
- Another study explores carbamate derivatives' crystal structure, showcasing an interplay of strong and weak hydrogen bonds that assemble molecules into a three-dimensional architecture, emphasizing the structural diversity and potential for molecular engineering (Das et al., 2016).
Potential Applications
- Research into the bisindole marine alkaloid Topsentin analogs, using this compound derivatives, investigated their utility in anticancer assays. Despite limited activity in some compounds, this work underscores the exploration of such derivatives in drug development (Carbone et al., 2013).
- Another area of research includes the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function, highlighting the potential for creating novel organic compounds with specific biological activities (Velikorodov et al., 2011).
- The study on antihypertensive indole derivatives demonstrates the varied biological activities of this compound derivatives, further emphasizing their potential in medicinal chemistry (Kreighbaum et al., 1980).
Mechanism of Action
Target of Action
Tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives can interact with multiple biochemical pathways, leading to a wide range of downstream effects.
Result of Action
The result of the action of this compound can vary depending on the specific biological activity. For example, indole derivatives with antiviral activity can inhibit the replication of viruses, while those with anticancer activity can inhibit the growth of cancer cells .
Properties
IUPAC Name |
tert-butyl N-[2-(5-methyl-1H-indol-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-5-6-14-13(9-11)12(10-18-14)7-8-17-15(19)20-16(2,3)4/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZSMRDQSXBYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679887 | |
Record name | tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228552-55-3 | |
Record name | tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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